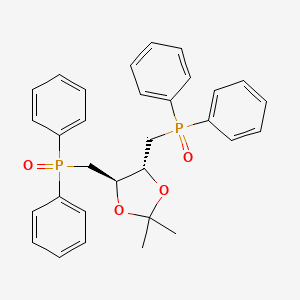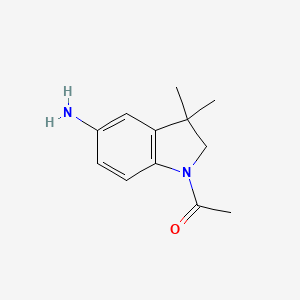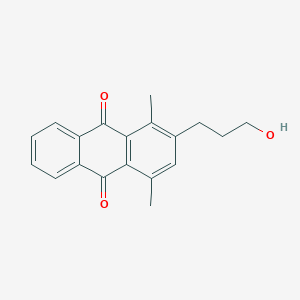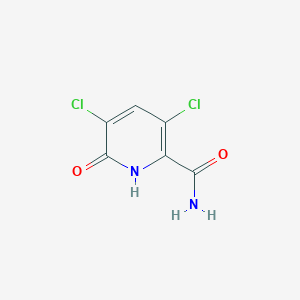
5-Ethoxy-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are derivatives of thiophene Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring Bithiophenes consist of two thiophene rings connected by a single bond The ethoxy group in 5-Ethoxy-2,2’-bithiophene is attached to the fifth carbon of one of the thiophene rings, making it a substituted bithiophene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2’-bithiophene can be achieved through various methods. One common approach involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper iodide and palladium chloride (CuI/[PdCl2(PPh3)2]). This method is known for its simplicity and high yield .
Another method involves the use of 5,5’-dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene as a precursor. This compound can be synthesized through a series of reactions, including bromination and etherification, followed by coupling reactions to introduce the ethoxy group .
Industrial Production Methods
Industrial production of 5-Ethoxy-2,2’-bithiophene typically involves large-scale coupling reactions using readily available starting materials and catalysts. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common due to its efficiency and scalability .
化学反応の分析
Types of Reactions
5-Ethoxy-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted bithiophenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Ethoxy-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: In the field of organic electronics, 5-Ethoxy-2,2’-bithiophene is used in the development of OFETs, OPVs, and other electronic devices
作用機序
The mechanism of action of 5-Ethoxy-2,2’-bithiophene in electronic applications involves its ability to facilitate charge transport. The ethoxy group enhances the solubility and processability of the compound, making it suitable for use in solution-processed electronic devices. The thiophene rings provide a conjugated system that allows for efficient charge transfer, which is crucial for the performance of OFETs and OPVs .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: The parent compound without the ethoxy group.
5,5’-Dibromo-2,2’-bithiophene: A bithiophene derivative with bromine atoms at the 5 and 5’ positions.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings connected in a linear arrangement
Uniqueness
5-Ethoxy-2,2’-bithiophene is unique due to the presence of the ethoxy group, which enhances its solubility and processability compared to unsubstituted bithiophenes. This makes it particularly valuable in the development of solution-processed electronic devices. Additionally, the ethoxy group can influence the electronic properties of the compound, potentially leading to improved performance in specific applications .
特性
分子式 |
C10H10OS2 |
|---|---|
分子量 |
210.3 g/mol |
IUPAC名 |
2-ethoxy-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C10H10OS2/c1-2-11-10-6-5-9(13-10)8-4-3-7-12-8/h3-7H,2H2,1H3 |
InChIキー |
JZKJFBOGBNLYIV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(S1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)








